molecular formula C13H14OS B7871086 (3,4-Dimethylphenyl)(thiophen-3-yl)methanol

(3,4-Dimethylphenyl)(thiophen-3-yl)methanol

Cat. No.: B7871086
M. Wt: 218.32 g/mol
InChI Key: KLQHVLHWVDNKND-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)(thiophen-3-yl)methanol is a bifunctional aromatic alcohol featuring a 3,4-dimethyl-substituted phenyl group and a thiophen-3-yl moiety linked via a hydroxymethyl bridge. The compound combines two distinct aromatic systems—a benzene ring and a thiophene heterocycle—each modified with methyl substituents.

Properties

IUPAC Name

(3,4-dimethylphenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14OS/c1-9-3-4-11(7-10(9)2)13(14)12-5-6-15-8-12/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQHVLHWVDNKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CSC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl)(thiophen-3-yl)methanol typically involves the reaction of 3,4-dimethylbenzaldehyde with thiophene-3-carboxaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent such as methanol or ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl)(thiophen-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by reagents like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: The major products include (3,4-Dimethylphenyl)(thiophen-3-yl)ketone or aldehyde.

    Reduction: The major product is the corresponding alkane.

    Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.

Scientific Research Applications

(3,4-Dimethylphenyl)(thiophen-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)(thiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their properties:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Characteristics/Activities
(3,4-Dimethylphenyl)(thiophen-3-yl)methanol Phenyl-thiophene methanol derivative C₁₃H₁₄OS 218.31 Combines electronic effects of thiophene and steric bulk of 3,4-dimethylphenyl; potential pharmaceutical applications inferred from related compounds .
(2,4-Dimethylthiophen-3-yl)methanol Monocyclic thiophene methanol C₇H₁₀OS 142.22 Simpler structure with methyl groups on thiophene; used in organic synthesis and material science.
(4′-Methylbiphenyl-3-yl)methanol Biphenyl methanol C₁₄H₁₄O 198.26 Lacks heterocyclic components; biphenyl systems are common in liquid crystals and drug intermediates.
3-(3,4-Dimethylphenyl)benzaldehyde Benzaldehyde derivative C₁₅H₁₄O 210.27 Aldehyde functionality enhances reactivity for condensation reactions; 3,4-dimethyl group increases hydrophobicity.

Key Comparative Insights

Aromatic System Diversity
  • The target compound’s thiophene ring introduces sulfur-based electronic effects (e.g., π-conjugation and polarizability), contrasting with purely hydrocarbon systems like (4′-Methylbiphenyl-3-yl)methanol . Thiophene’s electron-rich nature may improve binding affinity in biological targets, as seen in inhibitory compounds like 10g (thiophen-3-yl derivatives with >10% NA inhibition) .
Functional Group Impact
  • The hydroxymethyl (-CH₂OH) group in the target compound enables hydrogen bonding and derivatization (e.g., esterification), contrasting with the aldehyde group in 3-(3,4-Dimethylphenyl)benzaldehyde , which is more reactive but less stable .

Biological Activity

(3,4-Dimethylphenyl)(thiophen-3-yl)methanol is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key research findings.

Chemical Structure and Properties

The compound has a molecular formula of C12H12OS and consists of a dimethylphenyl group attached to a thiophene ring through a methanol linkage. Its unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Investigated for its effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Shows potential in reducing inflammation markers in vitro.
  • Anticancer Activity : Preliminary studies suggest cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study explored the antimicrobial properties of the compound against several pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism through which the compound may exert anti-inflammatory effects.

Anticancer Activity

The anticancer properties were evaluated using various cancer cell lines, including T98G (brain cancer) and HEK293 (normal human cells). The compound exhibited dose-dependent cytotoxicity:

Cell LineIC50 (µg/mL)Effect on Normal Cells
T98G25Low
HEK293>50Minimal

In the study, treatment with this compound led to increased apoptosis in T98G cells while showing reduced toxicity to normal HEK293 cells, highlighting its selectivity for cancerous cells.

The proposed mechanism of action involves interaction with cellular receptors and enzymes that modulate signaling pathways related to inflammation and cell proliferation. Specifically, it is believed to inhibit pathways that lead to tumor growth and inflammatory responses.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • Researchers tested various concentrations of the compound against clinical isolates.
    • Results indicated a strong correlation between concentration and inhibition efficacy.
  • Anti-inflammatory Study :
    • A model using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with the compound significantly reduced nitric oxide production.
  • Cytotoxicity in Cancer Cells :
    • A detailed analysis showed that at concentrations above 20 µg/mL, the compound induced significant cytogenetic damage in T98G cells, as evidenced by increased micronuclei formation.

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